1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with a carboxylic acid group at the third position, a methyl group at the first position, and a keto group at the fourth position. The compound is of significant interest due to its diverse biological and pharmacological activities, making it valuable in drug research and development .
Mechanism of Action
Target of Action
1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a novel HIV-1 integrase strand transfer inhibitor . HIV-1 integrase is an enzyme that enables the integration of viral DNA into the host cell’s genome, a critical step in the HIV replication cycle. By inhibiting this enzyme, the compound prevents the virus from replicating and spreading to new cells.
Mode of Action
The compound interacts with the HIV-1 integrase enzyme, inhibiting its function . .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HIV replication cycle . By inhibiting the HIV-1 integrase enzyme, the compound disrupts the integration of viral DNA into the host cell’s genome, effectively halting the replication of the virus .
Result of Action
The inhibition of the HIV-1 integrase enzyme by this compound results in the prevention of viral DNA integration into the host cell’s genome . This halts the replication of the virus, preventing the infection from spreading to new cells.
Biochemical Analysis
Biochemical Properties
1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid plays a crucial role in biochemical reactions by inhibiting specific enzymes. It interacts with HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host genome This interaction inhibits the strand transfer activity of the integrase, thereby preventing the replication of the virus
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by inhibiting the activity of HIV-1 integrase, leading to a reduction in viral replication . It also affects cell signaling pathways and gene expression by interfering with the integration of viral DNA into the host genome. This disruption can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with HIV-1 integrase. The compound binds to the active site of the enzyme, inhibiting its strand transfer activity This inhibition prevents the integration of viral DNA into the host genome, thereby blocking viral replication
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to a reduction in its inhibitory activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding the temporal dynamics of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits HIV-1 integrase activity without causing significant toxic effects . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular processes. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes metabolic transformations that can affect its inhibitory activity and overall efficacy . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on HIV-1 integrase . Targeting signals and post-translational modifications play a role in directing the compound to these subcellular locations, highlighting the importance of understanding its localization for optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be synthesized through various methods. One common approach involves the acylation of 4-hydroxyquinoline-3-carboxylic acid ethyl ester followed by cyclization. The reaction typically requires the use of acylating agents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process may include steps such as esterification, cyclization, and subsequent functional group modifications. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The compound can undergo substitution reactions at the quinoline ring, particularly at positions 2 and 3.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: 1-Methyl-4-hydroxy-1,4-dihydroquinoline-3-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a subject of study in biological research.
Medicine: It is investigated for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections and cancer.
Industry: The compound is used in the synthesis of dyes, catalysts, and other industrial chemicals.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached to the ring.
Quinolone-3-carboxamides: These derivatives have a carboxamide group instead of a carboxylic acid group at the third position.
Fluoroquinolones: These are a class of antibiotics with a fluorine atom at the C-6 position of the quinoline ring.
Uniqueness: 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit bacterial enzymes and its potential anticancer properties make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-methyl-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-6-8(11(14)15)10(13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHKMAPRABNYBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352143 | |
Record name | 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18471-99-3 | |
Record name | 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions the synthesis of 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (4) as a product of hydrolysis. What is the significance of this finding?
A1: The hydrolysis of 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile (2) under acidic conditions leading to a mixture of 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide (3) and 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (4) is significant for several reasons []:
Q2: The study utilized Density Functional Theory (DFT) calculations. How did this contribute to the understanding of 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (4)?
A2: DFT calculations at the M06-2X/6-311+G(d,p) level of theory were employed to predict the 1H NMR chemical shifts of compound (4) []. The close agreement between the calculated and experimentally determined chemical shifts provided strong evidence for the accuracy of the optimized molecular geometries obtained through these calculations. This confirmation is essential for:
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